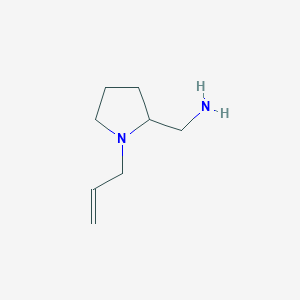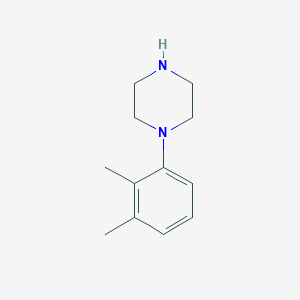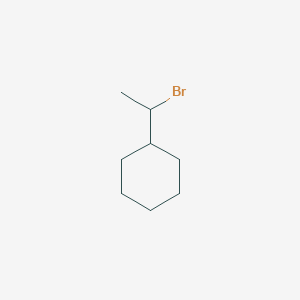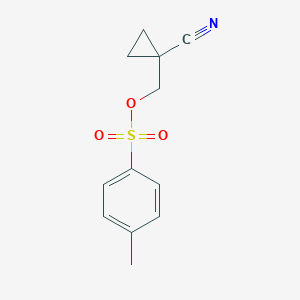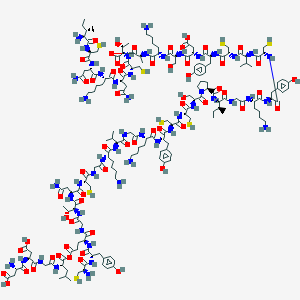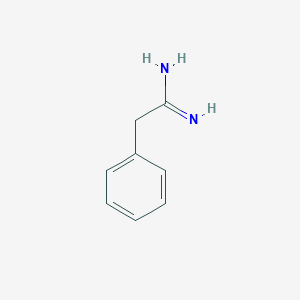
Benzeneethanimidamide
Descripción general
Descripción
Benzeneethanimidamide, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzeneethanimidamide in Educational Programs
- Pedagogical Use : A study by Sarıbaş and Ceyhan (2015) highlights the application of a model known as the Benzene Ring Heuristic in enhancing the understanding of scientific practices among pre-service science teachers. This approach emphasizes integrating scientific practices into lesson planning and teaching, showcasing a practical educational application of benzene-based models (Sarıbaş & Ceyhan, 2015).
Environmental and Health Implications
- Benzene as an Environmental Concern : The health effects of benzene, a related compound to this compound, are well-documented. Studies have shown significant progress in reducing global benzene exposures, understanding its mechanisms of action, and exploring biomarkers for exposure and susceptibility (Bird, Greim, Snyder, & Rice, 2005). Similarly, Smith (2010) highlights the multimodal mechanism of action of benzene in causing leukemia and other hematological cancers, stressing the need for further research into its varying metabolites and genetic susceptibility to its toxicity (Smith, 2010).
- Studies in China : Research conducted in China on benzene, a chemically related compound, has shown increased risks of leukemia and lymphoma among workers exposed to it, leading to changes in permissible exposure levels and treatments for benzene-induced leukemia as an occupational cancer (Li & Yin, 2006).
Toxicology and Health Effects
- Toxic Effects of Benzene Metabolites : Benzene metabolites, related to this compound, have been linked to increased homologous recombination, a potential mechanism for benzene-initiated toxicity. This increased recombination, mediated by oxidative stress, leads to deleterious genetic changes (Winn, 2003).
- Protective Measures Against Benzene Toxicity : A study on grape seed extract's protective effects against benzene-induced toxicity in mice demonstrates potential avenues for mitigating toxic effects of benzene-related compounds (Çavuşoğlu, 2014).
Benzene Metabolism and Effects on Pancreatic Islets
- Insulin Secretion and Toxicity : Benzene-induced toxicity in rat pancreatic islets, related to the study of this compound, has shown significant effects on insulin secretion and oxidative damage, highlighting the susceptibility of pancreatic glucose metabolism to benzene toxicity (Bahadar, Maqbool, Mostafalou, Baeeri, Rahimifard, Navaei-Nigjeh, & Abdollahi, 2015).
Occupational and Environmental Monitoring
- Monitoring Benzene Levels : Skov, Lindskog, Palmgren, and Christensen (2001) discuss methods for measuring atmospheric benzene, a compound related to this compound, emphasizing the importance of monitoring environmental levels to assess health risks and inform policy decisions (Skov, Lindskog, Palmgren, & Christensen, 2001).
Mecanismo De Acción
Target of Action
Benzeneethanimidamide is a chemical compound with the molecular formula C8H8ClFN2 . The identification of a compound’s primary targets is crucial for understanding its mechanism of action These targets are usually proteins or enzymes that the compound interacts with to exert its effects.
Mode of Action
The mode of action of a compound refers to how it interacts with its targets to exert its effectsGenerally, drugs exert their effects by binding to receptors, which are cellular components that the drugs interact with to produce cellular action .
Propiedades
IUPAC Name |
2-phenylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCEQNHURODLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203586 | |
| Record name | Benzeneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5504-24-5 | |
| Record name | Benzeneethanimidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




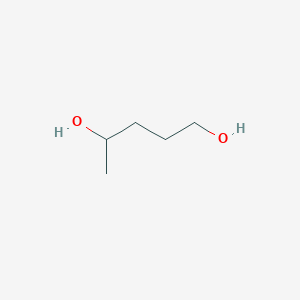


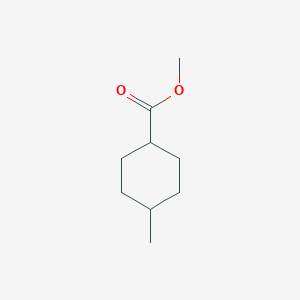
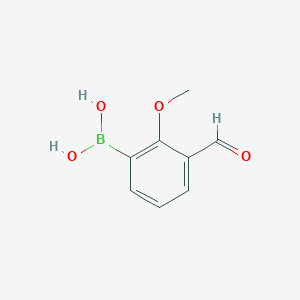

![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)
